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Abstract
Kojibiose, a rare disaccharide composed of two glucose molecules linked by an α-1,2

glycosidic bond, is emerging as a promising low-calorie sweetener with significant potential in

the food and pharmaceutical industries. Naturally present in small quantities in honey and

caramelized glucose, its unique structural configuration confers properties that distinguish it

from traditional sugars like sucrose.[1] This technical guide provides a comprehensive overview

of kojibiose, focusing on its synthesis, physicochemical properties, metabolic fate, and

physiological effects. Drawing on current scientific literature, this document details the

enzymatic production processes, analyzes its low digestibility and consequent reduced caloric

value, and explores its prebiotic activity and impact on gut microbiota. Quantitative data are

presented in structured tables for comparative analysis, and key experimental protocols and

biological pathways are visualized to provide a thorough resource for researchers, scientists,

and professionals in drug and food product development.

Introduction
The rising global prevalence of metabolic disorders such as obesity and type 2 diabetes has

intensified the search for sugar substitutes that offer sweetness without the associated caloric

burden and adverse health effects.[2][3] Kojibiose (2-O-α-D-glucopyranosyl-D-glucose) is a

disaccharide of interest due to its mild sweet taste, low caloric value, and potential prebiotic

properties.[1][4] Unlike sucrose, the α-1,2 linkage in kojibiose is not readily hydrolyzed by

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b7824063?utm_src=pdf-interest
https://www.benchchem.com/product/b7824063?utm_src=pdf-body
https://en.wikipedia.org/wiki/Kojibiose
https://www.benchchem.com/product/b7824063?utm_src=pdf-body
https://pubs.acs.org/doi/abs/10.1021/acs.jafc.1c07709
https://pubmed.ncbi.nlm.nih.gov/35266393/
https://www.benchchem.com/product/b7824063?utm_src=pdf-body
https://en.wikipedia.org/wiki/Kojibiose
https://www.researchgate.net/publication/318066826_Biocatalytic_Synthesis_of_the_Rare_Sugar_Kojibiose_Process_Scale-Up_and_Application_Testing
https://www.benchchem.com/product/b7824063?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7824063?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


human digestive enzymes, leading to reduced glucose absorption in the small intestine.[4][5]

This resistance to digestion is central to its low-calorie profile and allows it to reach the large

intestine, where it can be selectively fermented by beneficial gut bacteria.[4][6] Recent

advancements in biocatalytic synthesis have made larger quantities of high-purity kojibiose
available for research and potential commercialization, overcoming previous limitations of its

scarcity.[7][8] This guide synthesizes the current technical knowledge on kojibiose to support

its further investigation and application.

Synthesis and Production
The primary challenge in utilizing kojibiose has been its efficient and scalable production.

While it can be isolated from natural sources like honey, the yields are commercially unviable.

[9] Biotechnological methods, particularly enzymatic synthesis, have become the most

promising routes for large-scale production.

Enzymatic Synthesis
Cost-effective and scalable synthesis of kojibiose has been achieved using various enzymatic

approaches, primarily involving transglucosylation reactions with sucrose phosphorylase

(SPase) or a combination of enzymes.

A notable method utilizes a double mutant (L341I_Q345S) of sucrose phosphorylase from

Bifidobacterium adolescentis. This engineered enzyme exhibits high selectivity (>95%) for

kojibiose synthesis from inexpensive substrates like sucrose and glucose.[8][10] Another

efficient, sustainable process involves a two-step enzymatic cascade. First, dextransucrase

from Leuconostoc mesenteroides synthesizes a galactosyl-derivative of kojibiose. This is

followed by hydrolysis with β-galactosidase from Kluyveromyces lactis to yield kojibiose.[5][11]

This process can achieve a yield of 38% with a purity of up to 99%.[11][12]

The general workflow for enzymatic synthesis and purification is outlined below.
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Caption: General workflow for the biotechnological production of high-purity kojibiose.
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Physicochemical and Sensory Properties
Kojibiose is a white, crystalline powder with a molecular formula of C₁₂H₂₂O₁₁ and a molecular

weight of 342.30 g/mol .[13] Its sensory profile is characterized by a mild, clean sweet taste.

Property Value/Description Reference(s)

Molecular Formula C₁₂H₂₂O₁₁ [13]

Molecular Weight 342.30 g/mol [13]

Glycosidic Linkage α-1,2 [6]

Relative Sweetness
Approximately 15-25% that of

sucrose
[14],[15]

Caloric Value Low (due to poor digestibility) [1],[4]

Other Sensory Notes
Varies, but can have a clean

taste with few off-flavors
[14],[15]

Metabolism and Digestibility
The key to kojibiose's potential as a low-calorie sweetener lies in its metabolic fate within the

human digestive system.

Enzymatic Hydrolysis in the Small Intestine
The α-1,2 glycosidic bond of kojibiose is highly resistant to hydrolysis by human upper

gastrointestinal enzymes, such as sucrase-isomaltase.[4][5] In vitro studies using Caco-2

intestinal cells and rat intestinal extracts have demonstrated that kojibiose is digested at a

much slower rate compared to maltose (α-1,4 linkage) and sucrose.[4][16][17] This delayed

digestion leads to a significantly reduced release and subsequent absorption of glucose into

the bloodstream.[4][7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b7824063?utm_src=pdf-body
https://www.scbt.com/p/kojibiose-2140-29-6
https://www.scbt.com/p/kojibiose-2140-29-6
https://www.scbt.com/p/kojibiose-2140-29-6
https://biblio.ugent.be/publication/8727459
https://www.researchgate.net/publication/326500338_Sweetness_and_sensory_properties_of_commercial_and_novel_oligosaccharides_of_prebiotic_potential
https://centaur.reading.ac.uk/78319/
https://en.wikipedia.org/wiki/Kojibiose
https://www.researchgate.net/publication/318066826_Biocatalytic_Synthesis_of_the_Rare_Sugar_Kojibiose_Process_Scale-Up_and_Application_Testing
https://www.researchgate.net/publication/326500338_Sweetness_and_sensory_properties_of_commercial_and_novel_oligosaccharides_of_prebiotic_potential
https://centaur.reading.ac.uk/78319/
https://www.benchchem.com/product/b7824063?utm_src=pdf-body
https://www.benchchem.com/product/b7824063?utm_src=pdf-body
https://www.researchgate.net/publication/318066826_Biocatalytic_Synthesis_of_the_Rare_Sugar_Kojibiose_Process_Scale-Up_and_Application_Testing
https://www.birac.nic.in/webcontent/1666956841_Kojibiose.pdf
https://www.benchchem.com/product/b7824063?utm_src=pdf-body
https://www.researchgate.net/publication/318066826_Biocatalytic_Synthesis_of_the_Rare_Sugar_Kojibiose_Process_Scale-Up_and_Application_Testing
https://pmc.ncbi.nlm.nih.gov/articles/PMC10096767/
https://www.mdpi.com/2072-6643/14/3/611
https://www.researchgate.net/publication/318066826_Biocatalytic_Synthesis_of_the_Rare_Sugar_Kojibiose_Process_Scale-Up_and_Application_Testing
https://pubmed.ncbi.nlm.nih.gov/28664731/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7824063?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disaccharide
Relative Digestion
Rate

Model System Reference(s)

Maltose High
Caco-2 cells, Rat

Intestine
[16],[17]

Kojibiose Low / Delayed
Caco-2 cells, Rat

Intestine
[4],[16]

Trehalose Very Low
Caco-2 cells, Rat

Intestine
[16],[17]

Impact on Glycemic Response
Due to its slow hydrolysis, kojibiose is expected to have a low glycemic index. Studies in

Caco-2 cells show that unlike glucose and maltose, kojibiose does not cause a significant

increase in the extracellular acidification rate (ECAR), a measure of glycolysis.[16] This

suggests a reduced metabolic impact and supports its potential use in managing blood glucose

levels.[4][16] While human clinical trials are still needed, these in vitro findings strongly indicate

a blunted postprandial glycemic response.[4]

Prebiotic Effects and Gut Microbiota Modulation
A significant portion of ingested kojibiose reaches the colon intact, where it serves as a

fermentable substrate for the gut microbiota.[4][6]

Selective Fermentation
In vitro fermentation studies have shown that kojibiose selectively stimulates the growth of

beneficial bacteria, particularly Bifidobacterium and Lactobacillus species.[6][12] This

bifidogenic effect is a hallmark of a prebiotic substance. The fermentation of kojibiose by these

bacteria leads to the production of short-chain fatty acids (SCFAs), such as butyrate and

propionate.[6][7]
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Caption: Fermentation of kojibiose by gut microbiota and subsequent SCFA production.

Physiological Consequences of Fermentation
The production of SCFAs from kojibiose fermentation has several potential health benefits:

Butyrate: Serves as a primary energy source for colonocytes, strengthening the gut barrier.

Propionate: Can be absorbed into the bloodstream and may play a role in regulating glucose

homeostasis and satiety.

Overall SCFA Profile: A beneficial SCFA profile is associated with improved immune function

and reduced inflammation.[4][6]

Furthermore, in a study on hyperglycemic rats, dietary supplementation with kojibiose was

shown to ameliorate some metabolic alterations, including normalizing plasma triacylglycerol

(TAG) levels and reducing liver macrophage infiltration, indicating potential anti-inflammatory

and metabolic regulatory effects.[9][18]
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Parameter
Control
(Hyperglycemi
c)

Arachidic Acid
(ARa)

ARa +
Kojibiose

Reference(s)

Serum TAG

(Triacylglycerols)
Elevated

Significantly

Increased
Normalized [9]

Liver to Body

Weight Ratio
Normal Increased Ameliorated [9],[18]

Intrahepatic

Macrophage

Population

Normal
Increased by

11%
Ameliorated [9],[18]

Experimental Protocols
Protocol: Enzymatic Synthesis of Kojibiose
This protocol is a generalized summary based on the method described by Verhaeghe et al.

(2016) and Díez-Municio et al. (2014).[10][11]

Reaction Setup: Prepare a reaction mixture containing sucrose (e.g., 500 mM) and glucose

(e.g., 500 mM) in a suitable buffer (e.g., sodium acetate buffer, pH 4.5-5.5).

Enzyme Addition: Add the purified, engineered sucrose phosphorylase (e.g., B. adolescentis

L341I_Q345S mutant) to the reaction mixture (e.g., 2 mg/mL).

Incubation: Incubate the mixture at the optimal temperature for the enzyme (e.g., 55°C) for

approximately 24 hours with gentle agitation.[10]

Reaction Termination: Stop the reaction by heat inactivation (e.g., boiling for 10 minutes).

Purification (Yeast Treatment): Cool the mixture and add spray-dried baker's yeast (S.

cerevisiae) to a concentration of approximately 30 g/L. Incubate at 30°C for 6-8 hours to

remove residual monosaccharides and sucrose.[7][10]

Purification (Chromatography): Remove yeast cells by centrifugation. The supernatant can

be further purified using preparative liquid chromatography to achieve >99% purity.[11]
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Crystallization: Concentrate the purified kojibiose solution to induce crystallization, yielding

a high-purity final product.[7]

Protocol: In Vitro Digestion using Caco-2 Cells
This protocol is based on methodologies used to assess disaccharide digestion and metabolic

impact.[16][17]

Cell Culture: Culture human Caco-2 cells on permeable supports (e.g., Transwell inserts) for

21 days to allow for spontaneous differentiation into a polarized monolayer resembling the

small intestinal epithelium.

Experimental Setup: Wash the differentiated Caco-2 monolayers with a glucose-free

medium. Add the test disaccharide (e.g., 5 mM kojibiose, maltose, or a mannitol control) to

the apical side of the monolayer.

Sample Collection: At various time points (e.g., 0, 4, 8, 24 hours), collect samples from the

basolateral medium.

Glucose Quantification: Analyze the collected samples for glucose concentration using High-

Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection

(HPAEC-PAD). The rate of glucose appearance in the basolateral medium reflects the rate of

disaccharide hydrolysis and glucose transport.

Metabolic Analysis (Optional): Use a Seahorse XF Analyzer to measure the Extracellular

Acidification Rate (ECAR) of the Caco-2 cells in real-time after the addition of the test sugars

to assess the immediate impact on glycolysis.[16]

Conclusion and Future Directions
Kojibiose presents a compelling profile as a next-generation low-calorie sweetener. Its slow

digestibility, low glycemic impact, and prebiotic properties address key consumer demands for

healthier sugar alternatives. The development of efficient enzymatic synthesis methods has

paved the way for its potential inclusion in a variety of food, nutraceutical, and pharmaceutical

products.

Future research should focus on several key areas:
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Human Clinical Trials: To definitively establish its low glycemic index, caloric value, and

tolerability in humans.

Long-term Gut Health: To investigate the long-term effects of regular kojibiose consumption

on the composition and function of the human gut microbiome.

Food Application Functionality: To explore its functional properties (e.g., stability, texture,

flavor profile) in various food matrices.

Synergistic Effects: To study its potential synergistic effects when combined with other

prebiotics or high-intensity sweeteners.

As research continues to unfold, kojibiose is well-positioned to become a valuable ingredient

for creating healthier food products without compromising on taste.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.cambridge.org/core/journals/british-journal-of-nutrition/article/kojibiose-ameliorates-arachidic-acidinduced-metabolic-alterations-in-hyperglycaemic-rats/CB8723E29A5A86B7197EAA2D3926A06A
https://www.cambridge.org/core/journals/british-journal-of-nutrition/article/kojibiose-ameliorates-arachidic-acidinduced-metabolic-alterations-in-hyperglycaemic-rats/CB8723E29A5A86B7197EAA2D3926A06A
https://eu-st01.ext.exlibrisgroup.com/32RUG_INST/storage/alma/11/AB/BB/FF/AD/CA/89/45/3F/9C/AB/9A/EE/4C/C0/FE/RUG01-002217004_2015_0001_AC.pdf?Expires=1762510687&Signature=XtIU66U~6McoqUfS4scmEnZ1U7892a3qWKGdpPnMH4uwsGIiJXwJnkFzchiRI474q1KuU5zunMWe1ZQ1wSPituu11gO~xsfX2XJ2wXG1xi5a58DzH7unxgB40BmKdniDp-oUULViLRkV-IJb5eZnWhnfONirho24NHU5jxqUh~RC-VlzeSxsZLzHIixqEyv3mUeKnmK5I6YrNwPELwR1ftuDHfNY6rQ9h9CH-Q9ibXWxTnyi5Gd5iYrsMIOgbIr9EshH04kwSQR5-X0itPhi5F1DcQ4adK1188dymQVhwdd0hMVYa3zVtp-6BqG9be1rt1Q9gNsyj4j8vncd3PHXjQ__&Key-Pair-Id=APKAJ72OZCZ36VGVASIA
https://pubs.rsc.org/en/content/articlelanding/2014/gc/c3gc42246a
https://pubs.rsc.org/en/content/articlelanding/2014/gc/c3gc42246a
https://pmc.ncbi.nlm.nih.gov/articles/PMC8237927/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8237927/
https://www.scbt.com/p/kojibiose-2140-29-6
https://www.researchgate.net/publication/326500338_Sweetness_and_sensory_properties_of_commercial_and_novel_oligosaccharides_of_prebiotic_potential
https://centaur.reading.ac.uk/78319/
https://centaur.reading.ac.uk/78319/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10096767/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10096767/
https://www.mdpi.com/2072-6643/14/3/611
https://pubmed.ncbi.nlm.nih.gov/26344377/
https://pubmed.ncbi.nlm.nih.gov/26344377/
https://www.benchchem.com/product/b7824063#kojibiose-as-a-potential-low-calorie-sweetener
https://www.benchchem.com/product/b7824063#kojibiose-as-a-potential-low-calorie-sweetener
https://www.benchchem.com/product/b7824063#kojibiose-as-a-potential-low-calorie-sweetener
https://www.benchchem.com/product/b7824063#kojibiose-as-a-potential-low-calorie-sweetener
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b7824063?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7824063?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7824063?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

